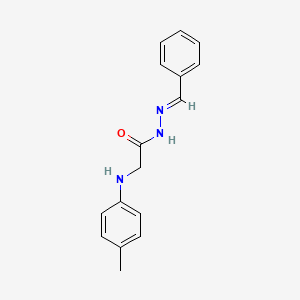

N'-Benzylidene-2-(4-toluidino)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-Benzylidene-2-(4-toluidino)acetohydrazide is an organic compound with the molecular formula C16H17N3O and a molecular weight of 267.333 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a benzylidene group attached to an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(4-toluidino)acetohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides.

Scientific Research Applications

Unfortunately, the search results do not provide specific information on the applications of the compound "N'-Benzylidene-2-(4-toluidino)acetohydrazide." However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Here's a summary of potentially relevant information from the search results:

- Antimicrobial Activity: Several search results discuss the antimicrobial activity of compounds synthesized using related acetohydrazide derivatives . This suggests that this compound might also have potential antimicrobial applications.

- c-Met Inhibitors: (E)-N'-benzylidene hydrazides have been investigated as c-Met inhibitors, which are relevant in neoplastic disease research . This indicates a potential application of this compound as an anti-tumor agent or in cancer research.

- Anti-tumor activity: N'-benzylidene-2-(4-oxothieno compounds were synthesized and tested for anti-tumor activities . Several compounds exhibited improved cytotoxic activities and induced caspase-dependent apoptosis in tumor cells, suggesting the potential of this compound as an anti-tumor agent.

- Ligand Synthesis: Acetohydrazide derivatives are used in the synthesis of ligands . Therefore, this compound could potentially be used as a ligand in coordination chemistry.

- Building Blocks for Synthesis: Various substituted benzylidene acetohydrazides are available from chemical suppliers like Sigma-Aldrich, suggesting their use as building blocks for synthesizing more complex molecules .

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may contribute to its biological activities. Additionally, its hydrazide moiety allows it to participate in various biochemical reactions, potentially leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N’-Benzylidene-2-(3-toluidino)acetohydrazide

- N’-Benzylidene-2-(2-toluidino)acetohydrazide

- N’-(2-Hydroxybenzylidene)-2-(4-toluidino)acetohydrazide

- N’-(4-(Diethylamino)benzylidene)-2-(4-toluidino)acetohydrazide

Uniqueness

N’-Benzylidene-2-(4-toluidino)acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various research applications.

Biological Activity

N'-Benzylidene-2-(4-toluidino)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzaldehyde derivatives and acetohydrazide. The compound can be characterized using various spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests revealed that the compound has minimum inhibitory concentrations (MIC) comparable to or lower than those of standard antibiotics like oxytetracycline .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 32 | 64 |

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. Research indicates that it acts as a multi-target inhibitor of c-Met and VEGFR-2 kinases, which are crucial in cancer progression and angiogenesis. In vitro studies reported an IC50 value of 0.37 nM for c-Met inhibition, indicating potent anti-tumor activity . The dual inhibition of these pathways suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- c-Met Inhibition : By binding to the inactive DFG-out conformation of the c-Met kinase, the compound prevents downstream signaling that promotes tumor growth and metastasis.

- VEGFR-2 Inhibition : The inhibition of VEGFR-2 disrupts angiogenesis, limiting the blood supply to tumors and thereby inhibiting their growth.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anti-cancer agent .

- Combination Therapy : Another study explored the efficacy of combining this compound with established chemotherapeutic agents. The combination therapy exhibited enhanced cytotoxic effects compared to single-agent treatments, suggesting a promising avenue for future research in multi-drug regimens .

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4-methylanilino)acetamide |

InChI |

InChI=1S/C16H17N3O/c1-13-7-9-15(10-8-13)17-12-16(20)19-18-11-14-5-3-2-4-6-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+ |

InChI Key |

XENFSUMMQAUNBM-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.